3-Borono-N-(2-bromophenyl)benzamide

Overview

Description

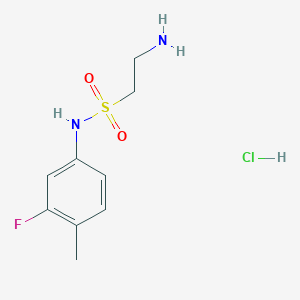

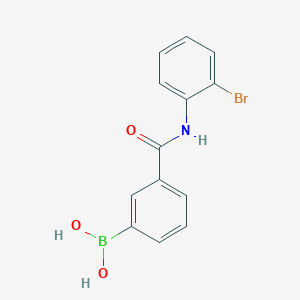

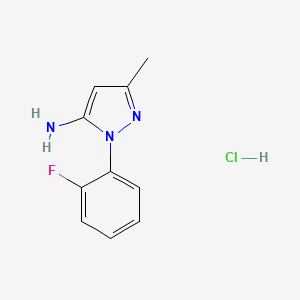

3-Borono-N-(2-bromophenyl)benzamide is a chemical compound with the molecular formula C13H11BBrNO3 . It is a specialty product used in proteomics research applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a boronic acid group and a bromophenyl group . The exact 3D structure is not provided in the search results.Scientific Research Applications

Pharmacophore Design in Drug Development

- Boron clusters, particularly dicarba-closo-dodecaboranes, are utilized as hydrophobic pharmacophores in new drug and radiotracer designs. For instance, analogs of benzamides where the phenyl ring is substituted by a carborane cage have been developed as potential D2 receptor antagonists (Vázquez et al., 2011).

C-H Borylation and Synthesis of Borazaronaphthalenes

- A novel route from benzylic imines permits the synthesis of borazaronaphthalenes, involving the formation of enamidyl dibromoborane and base-promoted borylation of the aromatic C-H bond. This synthesis process is significant for the development of boron bromides with potential applications in various fields (Xin‐wang Liu et al., 2015).

Development of Glucose Sensing Materials

- Amino-3-fluorophenyl boronic acid derivatives, synthesized from related compounds, have been used in constructing glucose sensing materials operating at physiological pH. This application is vital in the development of biosensors and medical diagnostics (Das et al., 2003).

Polymerization and Surface-confined Synthesis

- The polymerization of certain bromophenyl compounds via dehalogenation on graphene and hexagonal boron nitride, as investigated through scanning tunneling microscopy and density functional theory calculations, highlights the potential of these processes in materials science and nanotechnology (Morchutt et al., 2015).

Catalysis and Organic Synthesis

- Iridium-catalyzed C-H borylation of benzamides, using specially designed ligands, shows potential in the field of catalysis and organic synthesis, particularly in site-selective borylation processes (Yang et al., 2019).

Suzuki-Miyaura Cross-Coupling Reactions

- Benzamides are used in Suzuki-Miyaura cross-coupling reactions, demonstrating the utility of these compounds in synthesizing biaryl amides, a significant process in medicinal chemistry (Shen et al., 2010).

Fluorescence Signaling and Detection

- Boron-based probes, developed for signaling BF3 species, utilize the transformation of benzothiazole derivatives into their boron difluoride adducts. These probes offer applications in the sensitive and selective fluorescent detection of BF3 in chemical and industrial contexts (Choi et al., 2017).

Safety and Hazards

properties

IUPAC Name |

[3-[(2-bromophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrNO3/c15-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXAOPXQCCLTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657374 | |

| Record name | {3-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874288-30-9 | |

| Record name | {3-[(2-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)

![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)

![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)

![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)

![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)

![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)

![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)

![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)